

Funobactam: A New Frontier in Combating Carbapenem-Resistant Gram-Negative Infections

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Compound of Interest		
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A comparative analysis of **Funobactam** (XNW4107) against standard-of-care treatments for complicated urinary tract infections (cUTI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

The rise of carbapenem-resistant Gram-negative bacteria presents a formidable challenge to global public health. In response, a new generation of β -lactamase inhibitors is emerging, offering renewed hope in the fight against these resilient pathogens. **Funobactam**, a novel diazabicyclooctane (DBO) β -lactamase inhibitor, developed by Evopoint Biosciences, is at the forefront of this wave. When combined with imipenem/cilastatin, **Funobactam** has demonstrated potent activity against a broad spectrum of serine β -lactamase-producing bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB).[1][2] This guide provides a comprehensive comparison of **Funobactam**'s performance with current standard-of-care treatments, supported by available preclinical and clinical data.

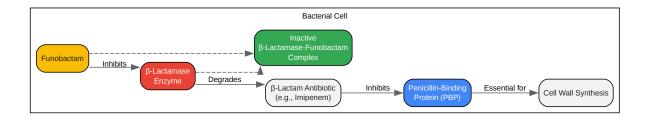
Mechanism of Action: Restoring Carbapenem Efficacy

Funobactam's primary role is to inhibit serine β -lactamases, enzymes produced by bacteria that degrade β -lactam antibiotics like imipenem, rendering them ineffective.[1] By binding to and inactivating these enzymes, **Funobactam** effectively restores the antibacterial activity of



imipenem. This mechanism is crucial for treating infections caused by bacteria that have acquired resistance to carbapenems, a last-resort class of antibiotics. **Funobactam** itself does not possess intrinsic antibacterial activity.[2]

The following diagram illustrates the general mechanism of β -lactamase inhibition:



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Caption: Mechanism of β -lactamase inhibition by **Funobactam**.

Preclinical Performance: Potent In Vivo Efficacy

In preclinical studies, the combination of imipenem and **Funobactam** has shown significant efficacy against serine carbapenemase-producing Gram-negative bacteria. A neutropenic murine thigh infection model demonstrated the potent in vivo activity of this combination against various isolates of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][3][4][5]

Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Murine Thigh Infection Model[1]



Bacterial Species	Number of Isolates	lmipenem/Funobac tam MIC Range (mg/L)	24h Change in log10 CFU/thigh (Imipenem/Funoba ctam HSR*)
Acinetobacter baumannii	7	1-16	-0.46 to -3.77
Pseudomonas aeruginosa	4	1-8	-2.33 to -3.76
Klebsiella pneumoniae	4	0.25-16	Stasis to >1-log kill

^{*}Human-Simulated Regimen (HSR) of imipenem 500 mg and **Funobactam** 250 mg administered every 6 hours.

Clinical Trials: Benchmarking Against Standard of Care

Funobactam, in combination with imipenem/cilastatin, has advanced to Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]

Complicated Urinary Tract Infections (cUTI)

The ongoing Phase 3 trial (NCT05204368) is a multicenter, randomized, double-blind, double-dummy study comparing the efficacy and safety of intravenous imipenem/cilastatin/**Funobactam** to meropenem in hospitalized adults with cUTI.[6] While the results are not yet fully published, the study design provides a direct comparison to a standard-of-care carbapenem.

Table 2: Comparison of Funobactam Combination and Standard of Care for cUTI



Feature	Imipenem/Cilastati n/Funobactam	Meropenem (Standard of Care)	Meropenem/Vaborb actam (Novel Therapy)
Mechanism of Action	Carbapenem + DBO β-lactamase inhibitor	Carbapenem	Carbapenem + Boronic acid β- lactamase inhibitor
Spectrum of Activity	Active against serine β-lactamase producers	Active against many Gram-negatives, but susceptible to carbapenemases	Active against KPC- producing CRE
Reported Efficacy (Clinical Cure Rate in cUTI)	Data pending from NCT05204368	Varies based on resistance patterns	~98% in TANGO-I trial
Safety Profile	Expected to be similar to imipenem/cilastatin	Generally well- tolerated; potential for seizures	Generally well- tolerated; similar to piperacillin/tazobacta m

Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

A completed Phase 3 registration trial (XNW4107-302) evaluated the efficacy, safety, and tolerability of **Funobactam**/imipenem/cilastatin compared to intravenous imipenem/cilastatin/relebactam (Recarbrio) in 449 adults with HABP/VABP caused by Gramnegative bacteria.[7]

According to a press release from Evopoint Biosciences, the study met its primary endpoint, demonstrating that **Funobactam**/imipenem/cilastatin was non-inferior to the comparator in 14-day all-cause mortality.[7] Furthermore, the **Funobactam** combination reportedly showed superior results in terms of clinical treatment success rate and clearance of multidrug-resistant microorganisms.[7] The detailed data from this study are anticipated to be presented at upcoming academic conferences and published in scientific journals.[7]

Table 3: Comparison of Funobactam Combination and Standard of Care for HABP/VABP



Feature	lmipenem/Cilastati n/Funobactam	Imipenem/Cilastati n/Relebactam (Standard of Care)	Piperacillin/Tazoba ctam (Standard of Care)
Mechanism of Action	Carbapenem + DBO β-lactamase inhibitor	Carbapenem + DBO β-lactamase inhibitor	Penicillin + β- lactamase inhibitor
Spectrum of Activity	Broad activity against serine β-lactamase producers, including CRAB and CRE	Activity against KPC and AmpC-producing Enterobacteriaceae and P. aeruginosa	Broad spectrum, but not reliable against many carbapenemase producers
Reported Efficacy (All- Cause Mortality in HABP/VABP)	Non-inferior to imipenem/cilastatin/rel ebactam (detailed data pending)	15.9% (Day 28) in RESTORE-IMI 2 trial	21.3% (Day 28) in RESTORE-IMI 2 trial
Safety Profile	Favorable tolerability and satisfactory safety profile reported	Generally well- tolerated; similar to piperacillin/tazobacta m	Generally well- tolerated

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies of **Funobactam**.

In Vivo Murine Thigh Infection Model[1][3]

- Animal Model: Neutropenic ICR mice.
- Bacterial Strains: A selection of clinical isolates of A. baumannii, P. aeruginosa, and K. pneumoniae with confirmed carbapenem resistance and serine β-lactamase production.
- Infection: Intramuscular injection of a bacterial suspension into the thigh.
- Treatment: Subcutaneous administration of human-simulated regimens of imipenem alone or in combination with Funobactam. Dosing was initiated two hours post-infection.



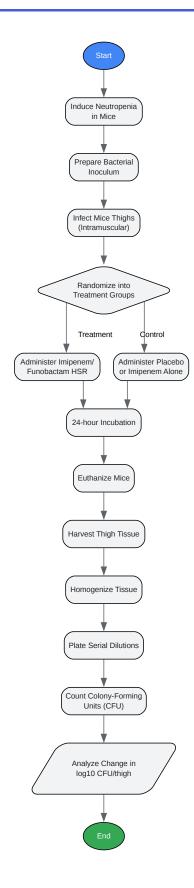




• Primary Endpoint: The change in bacterial density (log10 CFU/thigh) over a 24-hour period compared to 0-hour controls.

The following diagram outlines the general workflow of this preclinical experiment:





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Caption: Experimental workflow for the neutropenic murine thigh infection model.



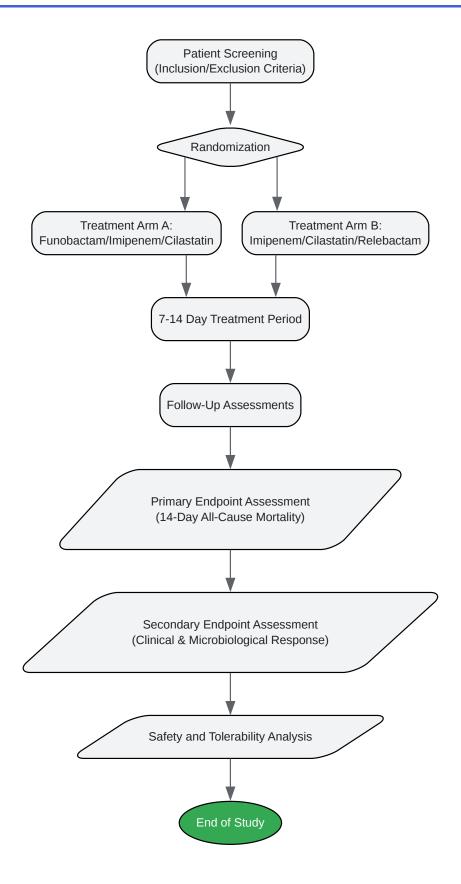


Phase 3 Clinical Trial for HABP/VABP (XNW4107-302)[8] [9][10]

- Study Design: A prospective, international, multicenter, double-blind, randomized, positivecontrolled, non-inferiority trial.
- Participants: Adults with a clinical diagnosis of HABP or VABP caused by Gram-negative bacteria.
- Intervention: Intravenous Funobactam/imipenem/cilastatin.
- Comparator: Intravenous imipenem/cilastatin/relebactam.
- Primary Endpoint: All-cause mortality at Day 14.
- Secondary Endpoints: Clinical response, microbiological response, and safety.

The general logical relationship for patient progression through this clinical trial is depicted below:





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Caption: Logical workflow of the Phase 3 HABP/VABP clinical trial.



Conclusion

Funobactam, in combination with imipenem/cilastatin, represents a promising new therapeutic option for serious infections caused by carbapenem-resistant Gram-negative pathogens. Preclinical data demonstrates potent in vivo activity, and preliminary results from Phase 3 clinical trials suggest non-inferiority and potential superiority in certain endpoints compared to a current standard-of-care β -lactam/ β -lactamase inhibitor combination. The forthcoming publication of detailed clinical trial data will be crucial for fully elucidating the clinical utility of **Funobactam** and its place in the evolving landscape of antimicrobial therapeutics. For researchers and drug development professionals, **Funobactam**'s journey from discovery to late-stage clinical development underscores the potential of novel β -lactamase inhibitors to address the urgent threat of antimicrobial resistance.

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